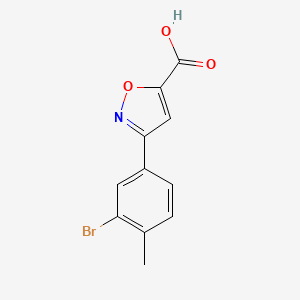

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid

説明

特性

分子式 |

C11H8BrNO3 |

|---|---|

分子量 |

282.09 g/mol |

IUPAC名 |

3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C11H8BrNO3/c1-6-2-3-7(4-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15) |

InChIキー |

YUEWMXUOXBOENX-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)Br |

製品の起源 |

United States |

準備方法

Formation of β-Enamino Ketoesters

The reaction begins with the condensation of 3-bromo-4-methylacetophenone with dimethylformamide dimethylacetal (DMF-DMA) to form a β-enamino ketoester intermediate. This step proceeds via nucleophilic attack of the enolate on the electrophilic carbonyl carbon, yielding a conjugated enamine system.

$$

\text{3-Bromo-4-methylacetophenone} + \text{DMF-DMA} \rightarrow \beta\text{-Enamino ketoester (R = COOR')}

$$

Oxazole Ring Formation

Treatment of the β-enamino ketoester with hydroxylamine hydrochloride in ethanol under reflux induces cyclization. The hydroxylamine acts as a nucleophile, attacking the keto group to form the oxazole ring. Subsequent hydrolysis of the ester group (e.g., using aqueous NaOH) yields the carboxylic acid.

Typical Conditions

- Solvent: Ethanol/water (3:1)

- Temperature: 80°C (reflux)

- Time: 6–8 hours

- Yield: 70–85% (ester intermediate), >90% (hydrolysis)

Van Leusen Oxazole Synthesis

Reaction of TosMIC with Aldehydes

The van Leusen method employs p-toluenesulfonylmethyl isocyanide (TosMIC) and 3-bromo-4-methylbenzaldehyde under basic conditions. TosMIC reacts with the aldehyde to form a nitrile intermediate, which cyclizes to the oxazole upon elimination of tosylate.

$$

\text{3-Bromo-4-methylbenzaldehyde} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3} \text{Oxazole-5-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic Acid}

$$

Optimized Parameters

Regioselectivity Considerations

The van Leusen reaction favors 5-substituted oxazoles, making it ideal for introducing the carboxylic acid group at position 5. The 3-bromo-4-methylphenyl group is incorporated via the aldehyde precursor, ensuring correct regiochemistry.

Post-Cyclization Functionalization

Suzuki–Miyaura Coupling

For alternative routes, 3-bromooxazole intermediates undergo cross-coupling with 4-methylphenylboronic acid. This method is less common due to the instability of bromooxazoles but offers flexibility in late-stage functionalization.

$$

\text{5-Carboxy-3-bromo-1,2-oxazole} + \text{4-Methylphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}

$$

Conditions

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Base: Na₂CO₃

- Solvent: Dioxane/water

- Yield: 50–60%

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| β-Enamino Ketoester | High regiocontrol, scalable | Multi-step synthesis | 70–85% |

| Van Leusen Synthesis | Direct carboxylate introduction | Requires specialized aldehydes | 65–75% |

| Suzuki Coupling | Late-stage diversification | Low yield, unstable intermediates | 50–60% |

The β-enamino ketoester route is preferred for industrial-scale synthesis due to reliability, whereas the van Leusen method excels in academic settings for its simplicity.

Experimental Challenges and Optimization

Bromine Stability

The electron-withdrawing bromine group on the phenyl ring can destabilize intermediates. Employing low temperatures (–20°C) during cyclization minimizes decomposition.

Carboxylic Acid Hydrolysis

Ester-to-acid conversion requires stringent pH control. Using NaOH in THF/water (1:1) at 50°C prevents over-hydrolysis of the oxazole ring.

化学反応の分析

Types of Reactions

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

科学的研究の応用

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.

作用機序

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

類似化合物との比較

Substituent Effects on Electronic and Steric Properties

- Bromine vs. Chlorine: The target compound’s bromine atom (van der Waals radius: 1.85 Å) introduces greater steric hindrance and polarizability compared to chlorine (1.75 Å) in 3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid .

- Methyl Group: The 4-methyl substituent on the phenyl ring increases lipophilicity (logP ~2.5 estimated) compared to non-methylated analogs (e.g., 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid, logP ~2.0) , which may enhance membrane permeability.

Positional Isomerism and Pharmacokinetics

- Carboxylic Acid Position: The target compound’s carboxylic acid at position 5 (vs. position 3 in 5-(3-bromophenyl)-1,2-oxazole-3-carboxylic acid ) alters hydrogen-bonding interactions.

Ring Saturation and Conformational Flexibility

- Dihydro-oxazole Derivatives : Compounds like 3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid feature a partially saturated oxazole ring, increasing conformational flexibility. This may enhance binding to flexible enzyme active sites but reduce metabolic stability compared to the fully aromatic target compound.

Functional Group Replacements

- Methoxycarbonyl vs. Bromophenyl : In 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid , the ester group introduces polarity and susceptibility to hydrolysis, contrasting with the bromophenyl group’s stability and hydrophobic interactions.

生物活性

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxazole ring, combined with the bromo and methyl substituents, enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula for this compound is CHBrNO, with a molecular weight of approximately 284.1 g/mol. The presence of the carboxylic acid functional group at the 5-position contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxazole ring can interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

- Receptor Binding : The bromo and methyl groups may enhance binding affinity to specific receptors, modulating signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of oxazole compounds exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

Case Studies

-

Inhibition of Cyclooxygenase Enzymes :

A study demonstrated that oxazole derivatives showed significant inhibition of COX-1 and COX-2 enzymes. The IC values for related compounds ranged from 0.5 to 5 µM, indicating a strong potential for anti-inflammatory applications . -

Antimicrobial Activity :

In vitro assays revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests potential as an antimicrobial agent . -

Cytotoxicity in Cancer Cells :

Research involving human cancer cell lines indicated that the compound could induce apoptosis in neuroblastoma cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Data Tables

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | CHBrNO | Bromo and methyl substituents on oxazole | Anti-inflammatory, antimicrobial |

| 2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid | CHBrNO | Similar structure; lacks phenyl group | Moderate COX inhibition |

| 4-(trifluoromethyl)-1,3-oxazole | CHFNO | Contains trifluoromethyl group; different reactivity profile | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of nitrile oxides with alkynes to form the isoxazole core, followed by carboxylation or functional group modifications. For instance, brominated phenyl precursors are reacted with nitrile oxides under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or THF. Catalysts such as Cu(I) or Ru-based complexes can accelerate cyclization . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) enhances purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with the bromine atom causing distinct deshielding in aromatic protons .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and dihedral distortions in the oxazole ring. For example, the bromophenyl group’s orientation relative to the carboxylic acid can be mapped to predict intermolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 282.09 g/mol) and fragmentation patterns .

Q. How do the electronic properties of the bromophenyl and oxazole moieties influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine atom on the phenyl ring activates the meta and para positions for nucleophilic aromatic substitution (NAS). For example, Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh)) in basic conditions (NaCO, 80°C). The oxazole’s nitrogen and oxygen atoms stabilize transition states via resonance, accelerating NAS rates . Solvent polarity (e.g., DMSO vs. toluene) further modulates reaction kinetics .

Advanced Research Questions

Q. What mechanistic pathways govern the participation of this compound in transition metal-catalyzed coupling reactions?

- Methodological Answer : In cross-coupling reactions (e.g., Heck, Sonogashira), the bromine atom acts as a leaving group. Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation or insertion with alkynes/alkenes. Density functional theory (DFT) calculations reveal that the oxazole’s electron-deficient nature lowers the activation energy for oxidative addition. Reaction monitoring via in situ IR spectroscopy tracks intermediate formation .

Q. How can structure-activity relationship (SAR) studies be designed to systematically evaluate the impact of halogen substitution patterns on biological activity?

- Methodological Answer :

- Comparative Analog Synthesis : Replace bromine with Cl, F, or I to assess halogen size/electronegativity effects.

- Biological Assays : Test analogs against bacterial strains (e.g., S. aureus, E. coli) using MIC assays. For example, bromine’s hydrophobicity enhances membrane penetration, increasing antimicrobial activity compared to chlorine derivatives .

- Data Analysis : Use multivariate regression to correlate substituent Hammett constants () with bioactivity .

Q. What computational modeling approaches are recommended for predicting binding affinities between this compound and potential enzymatic targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450). The carboxylic acid group forms hydrogen bonds with catalytic residues, while the bromophenyl group fits into hydrophobic pockets .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA).

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using MOE .

Q. How should researchers reconcile contradictory data regarding bioactivity outcomes across different in vitro assay systems?

- Methodological Answer :

- Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%).

- Data Validation : Replicate experiments with orthogonal methods (e.g., fluorescence-based ATP assays vs. colony counting).

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability. For instance, discrepancies in IC values may arise from differences in serum protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。